molecular formula C15H15N3S B3001815 Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- CAS No. 870638-57-6

Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)-

Cat. No.: B3001815
CAS No.: 870638-57-6
M. Wt: 269.37
InChI Key: YJJVLXCZBGVNSQ-SFQUDFHCSA-N
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Description

Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- is a complex organic compound with the molecular formula C15H15N3S and a molecular weight of 269.37 g/mol. This compound features a hydrazone functional group and is characterized by its aromatic structure, which includes multiple bonds and six-membered rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- typically involves the condensation of N-phenylhydrazinecarbothioamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and aromatic moieties. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide derivatives: Compounds with similar structures but different substituents on the hydrazone or aromatic rings.

    Thiosemicarbazones: Compounds with a similar hydrazone functional group but different sulfur-containing moieties.

Uniqueness

Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- is unique due to its specific combination of hydrazone and aromatic structures, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-phenyl-3-[(E)-1-phenylethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-12(13-8-4-2-5-9-13)17-18-15(19)16-14-10-6-3-7-11-14/h2-11H,1H3,(H2,16,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJVLXCZBGVNSQ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NC1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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